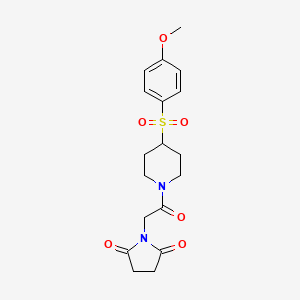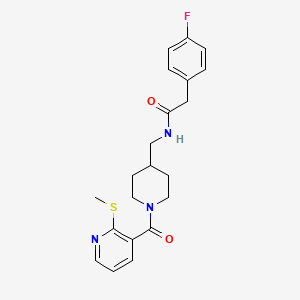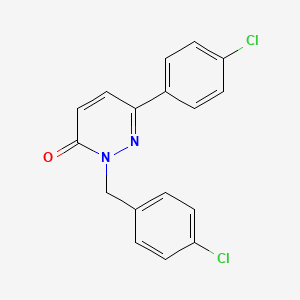![molecular formula C27H23N3O4 B2632865 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one CAS No. 1326859-76-0](/img/structure/B2632865.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxadiazole Derivatives in Medicinal Chemistry
The oxadiazole moiety, such as in 1,3,4-oxadiazoles, is identified for its significant binding affinity with various enzymes and receptors due to its structural resemblance to pyridine. This resemblance allows for numerous weak interactions within biological systems, rendering 1,3,4-oxadiazole derivatives as potent compounds across a broad spectrum of medicinal chemistry applications. These compounds have been extensively studied for their therapeutic potentials, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and various other medicinal agents. The systematic review by Verma et al. (2019) highlights the current developments of 1,3,4-oxadiazole based compounds, underscoring their significant contribution and value in drug development (Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., & Shaquiquzzaman, M., 2019).
Antimicrobial Properties of 1,3,4-Oxadiazole Derivatives
The resistance to antimicrobial agents worldwide has necessitated the search for new compounds effective against a broad range of microbes. 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds, demonstrating extensive antimicrobial activity, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. The review by Glomb and Świątek (2021) provides an insightful exploration of 1,3,4-oxadiazole derivatives as potent antimicrobial agents, showing that their activities often exceed those of existing antibiotics and antimicrobial agents, marking them as highly promising drug candidates (Glomb, T., & Świątek, P., 2021).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles have also found applications beyond pharmacology, particularly in the development of chemosensors for metal-ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them suitable for designing selective sensors for metal ions. Sharma et al. (2022) review the synthetic routes of 1,3,4-oxadiazoles and their applications as potential chemosensors, offering insights into their mechanisms of action, such as photo-induced electron transfer and complex formation, highlighting their importance in analytical chemistry (Sharma, D., Om, H., & Sharma, A., 2022).
Propiedades
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-16-9-11-19(13-17(16)2)30-15-22(20-7-5-6-8-21(20)27(30)31)26-28-25(29-34-26)18-10-12-23(32-3)24(14-18)33-4/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWBNVLIKGNSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

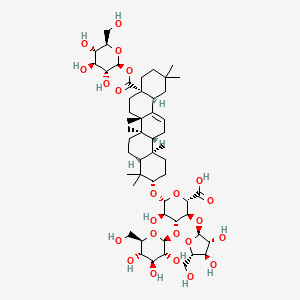
![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)


![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)
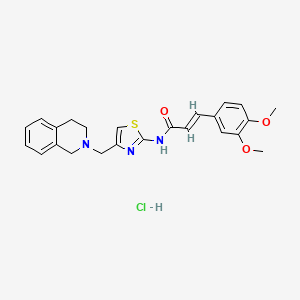
![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632800.png)

